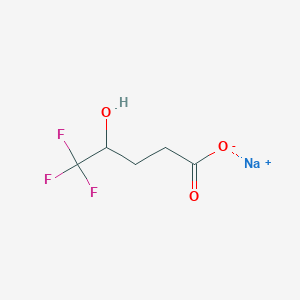

Sodium 5,5,5-trifluoro-4-hydroxypentanoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5,5,5-trifluoro-4-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3.Na/c6-5(7,8)3(9)1-2-4(10)11;/h3,9H,1-2H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEQVGITMXFSID-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(F)(F)F)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure and Properties

The chemical structure of Sodium 5,5,5-trifluoro-4-hydroxypentanoate combines the key features of a short-chain carboxylate, a hydroxyl group, and a terminal trifluoromethyl group. The systematic name indicates a five-carbon chain (pentanoate) with a hydroxyl (-OH) group on the fourth carbon and three fluorine atoms on the fifth carbon. The "sodium" prefix indicates that it is the sodium salt of the corresponding carboxylic acid.

The presence of the trifluoromethyl group (-CF3) is a dominant feature of the molecule and is known to exert strong electron-withdrawing effects. This influences the acidity of the parent carboxylic acid, making it stronger than its non-fluorinated analog. The trifluoromethyl group is also hydrophobic and can impact the molecule's solubility and interactions with biological systems. The hydroxyl group at the β-position to the carboxylate introduces a site for hydrogen bonding and potential further chemical modification.

Below is a data table summarizing some of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C5H6F3NaO3 |

| Molecular Weight | 194.08 g/mol |

| Chemical Name | This compound |

| CAS Number | Not available |

| Structure | CF3-CH(OH)-CH2-CH2-COONa |

Synthesis and Characterization

A plausible synthetic route to Sodium 5,5,5-trifluoro-4-hydroxypentanoate could involve a multi-step process starting from commercially available precursors. One potential strategy would be the aldol (B89426) condensation of a trifluoromethyl ketone with an enolate, followed by reduction and saponification. A more direct approach could be the nucleophilic addition of a trifluoromethyl anion equivalent to a suitable aldehyde or epoxide precursor.

The characterization of the final product would rely on a combination of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show the signals for the different protons in the pentanoate chain, with their characteristic chemical shifts and coupling patterns providing information about the connectivity of the molecule. 19F NMR is a powerful tool for the characterization of organofluorine compounds and would show a characteristic signal for the trifluoromethyl group. oxinst.comaiinmr.comwikipedia.org 13C NMR would provide information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carboxylate group (around 1600 cm-1) and the hydroxyl group (a broad band around 3300 cm-1). libretexts.orgechemi.comlibretexts.orgspectroscopyonline.com

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further aid in structure elucidation. nist.govnist.govacs.org

The following table outlines a potential synthetic pathway.

| Step | Reaction | Reagents and Conditions |

| 1 | Aldol Reaction | Reaction of a trifluoromethyl ketone with the enolate of an acetate ester. |

| 2 | Reduction | Selective reduction of the resulting keto group to a hydroxyl group using a reducing agent such as sodium borohydride. |

| 3 | Saponification | Hydrolysis of the ester to the corresponding carboxylic acid using a base like sodium hydroxide (B78521). |

| 4 | Salt Formation | Neutralization of the carboxylic acid with a sodium base to form the final sodium salt. |

Potential Applications and Research Directions

Development of Stereoselective Synthetic Pathways to 5,5,5-trifluoro-4-hydroxypentanoate

Achieving stereocontrol is paramount in the synthesis of bioactive molecules, as different enantiomers or diastereomers can exhibit vastly different physiological effects. The synthesis of 5,5,5-trifluoro-4-hydroxypentanoate, which contains a chiral center at the C4 position, requires precise control to obtain the desired stereoisomer.

The stereoselective synthesis of chiral hydroxy carboxylic acids is a well-established field, with numerous methods that can be adapted for the preparation of the target molecule. These strategies often involve asymmetric reduction of a keto-acid precursor or the use of chiral building blocks.

A plausible synthetic route could commence from a β-keto ester, which can undergo asymmetric hydrogenation to establish the chiral hydroxyl group. Catalytic systems employing chiral ligands, such as those based on ruthenium-BINAP complexes, are highly effective for the enantioselective reduction of ketones. Subsequent hydrolysis of the ester would yield the desired chiral hydroxy carboxylic acid.

Another approach involves the use of chiral pool synthesis, starting from readily available chiral molecules. For instance, chiral glyceraldehydes can be utilized in scalable synthetic routes to produce chiral tetrahydrofurans, demonstrating a methodology for constructing stereodefined carbon skeletons that could be adapted. researchgate.net Convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then combined, allow for precise stereochemical control, as demonstrated in the total synthesis of complex bioactive lipids like epoxydocosahexaenoic acid. nih.gov

| Synthetic Strategy | Description | Key Features |

| Asymmetric Reduction | Enantioselective reduction of a precursor ketone (e.g., ethyl 4-keto-5,5,5-trifluoropentanoate) using a chiral catalyst. | High enantioselectivity, catalytic efficiency. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials to build the desired stereocenter. | Access to specific stereoisomers, established chirality. |

| Convergent Synthesis | Independent synthesis of chiral fragments followed by their coupling to form the final product. | High stereochemical control, modularity. |

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing exceptional selectivity under mild conditions. semanticscholar.orgnumberanalytics.com Enzymes, with their inherent chirality, are ideal for catalyzing stereoselective transformations.

The synthesis of fluorinated hydroxy acids can be achieved using various enzyme classes. For instance, engineered E. coli expressing specific enzymes has been used to synthesize 2-fluoro-3-hydroxypropionic acid, demonstrating the feasibility of whole-cell biocatalytic processes for producing fluorinated building blocks. frontiersin.orgnih.gov

Key enzyme families relevant to this synthesis include:

Fluorinases: These enzymes are unique in their ability to catalyze the formation of a C-F bond from a fluoride (B91410) ion, offering a direct route to organofluorine compounds. nih.gov A fluorinase could potentially be used to introduce fluorine into a suitable precursor. numberanalytics.comnih.gov

Ketoreductases (KREDs): A wide range of KREDs are available that can reduce ketones to secondary alcohols with high enantioselectivity. A prochiral trifluoromethyl ketone precursor could be stereoselectively reduced to the (R)- or (S)-4-hydroxy group.

Cytochrome P450 Enzymes: These versatile enzymes can catalyze a variety of reactions, including hydroxylations. nih.gov An engineered P450 enzyme could potentially introduce a hydroxyl group at the C4 position of a trifluoromethylpentanoic acid skeleton with high regioselectivity and stereoselectivity. nih.gov

| Enzyme Class | Catalytic Function | Potential Application in Synthesis |

| Fluorinases | Catalyze C-F bond formation from F⁻. | Direct fluorination of a precursor molecule. nih.gov |

| Ketoreductases (KREDs) | Stereoselective reduction of ketones to alcohols. | Asymmetric synthesis of the 4-hydroxy group from a 4-keto precursor. |

| Cytochrome P450s | Monooxygenases catalyzing various reactions, including hydroxylation. | Regio- and stereoselective hydroxylation at the C4 position. nih.gov |

| Lipases | Catalyze esterification and hydrolysis. | Kinetic resolution of a racemic mixture of 5,5,5-trifluoro-4-hydroxypentanoate esters. |

Introduction of Trifluoromethyl Moieties into Pentanoic Acid Skeletons

The trifluoromethyl (CF₃) group is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. scispace.com Several methods exist for introducing this group into aliphatic chains.

Regioselective fluorination involves the precise placement of fluorine atoms at a specific position on a molecule. While direct trifluoromethylation is common, building the CF₃ group through sequential fluorination is also possible. Deoxyfluorination reactions, which convert hydroxyl or carbonyl groups into fluorides, are a primary method. Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor can be used, although they can be harsh. researchgate.net

A more modern approach involves I(I)/I(III) catalysis, which enables the highly regioselective fluorination of unactivated allenes to generate propargylic fluorides, showcasing advanced methods for controlled fluorine introduction. nih.gov For the pentanoic acid skeleton, a plausible strategy would involve the regioselective conversion of a carboxylic acid or a related functional group into a CF₃ group. Novel methods using elemental sulfur and Selectfluor allow for the transformation of carboxylic acids into acyl fluorides, which could be further transformed into trifluoromethyl groups. organic-chemistry.org

Direct introduction of the CF₃ group is often more efficient. Decarboxylative trifluoromethylation has emerged as a powerful technique, converting readily available aliphatic carboxylic acids directly into their trifluoromethyl analogues. nih.gov

This transformation can be achieved using various catalytic systems:

Photoredox/Copper Dual Catalysis: This method allows for the conversion of carboxylic acids to trifluoromethyl groups under mild conditions, tolerating a wide range of functional groups. scispace.comnih.gov The reaction typically involves an iridium or ruthenium photocatalyst, a copper catalyst, and a trifluoromethyl source like Togni's reagent. nih.gov

Silver-Catalyzed Decarboxylative Trifluoromethylation: Using a silver catalyst (AgNO₃) and an oxidant (K₂S₂O₈), aliphatic carboxylic acids can be reacted with trifluoromethyl sources like (bpy)Cu(CF₃)₃ to yield the corresponding trifluoromethylated products. acs.org This method is notable for its applicability in aqueous solutions. nih.gov

Using Bromine Trifluoride (BrF₃): Carboxylic acids can be converted to dithioesters, which then react with BrF₃ under mild conditions to yield the trifluoromethyl derivative. researchgate.net

| Catalytic System | Reagents | Key Features |

| Photoredox/Copper Catalysis | Ir or Ru photocatalyst, Cu catalyst, Togni's reagent | Mild conditions, broad functional group tolerance. scispace.comnih.gov |

| Silver Catalysis | AgNO₃, K₂S₂O₈, (bpy)Cu(CF₃)₃ | Operates in aqueous media, applicable to primary and secondary acids. acs.org |

| Bromine Trifluoride | Dithioester intermediate, BrF₃ | Two-step process, mild reaction conditions. researchgate.net |

Chemical Transformations and Derivatization of the Pentanoate Backbone

Once the 5,5,5-trifluoro-4-hydroxypentanoate backbone is synthesized, its functional groups—the carboxylic acid and the secondary alcohol—serve as handles for further chemical modifications. These transformations can be used to create a library of related compounds for structure-activity relationship studies.

The carboxylic acid can be readily converted into a variety of functional groups:

Esters: Esterification with different alcohols can modulate the compound's polarity and pharmacokinetic properties.

Amides: Coupling with amines to form amides introduces new hydrogen bonding capabilities.

Alcohols: Reduction of the carboxylic acid to a primary alcohol would yield a diol, offering another site for derivatization.

The secondary hydroxyl group can also be modified:

Esterification/Etherification: Acylation or alkylation of the hydroxyl group can alter the molecule's lipophilicity.

Oxidation: Oxidation of the secondary alcohol back to a ketone provides a precursor for synthesizing other derivatives.

Fluorination: A deoxofluorination reaction could replace the hydroxyl group with another fluorine atom, leading to a difluorinated compound.

These derivatization strategies are fundamental in medicinal chemistry for optimizing the biological activity and properties of a lead compound. For example, modifications at the 5"-position of aminoglycoside antibiotics have been shown to significantly impact their activity. nih.gov Similarly, fluorinated moieties have been attached to polyhydroxyalkanoate monomers to create novel bioactive compounds. mdpi.comresearchgate.net

Synthesis of Ester and Amide Derivatives of 5,5,5-trifluoro-4-hydroxypentanoic Acid

The carboxylic acid functionality of 5,5,5-trifluoro-4-hydroxypentanoic acid serves as a versatile handle for the synthesis of various derivatives, primarily esters and amides. These derivatives are often important for modulating the compound's physicochemical properties or for use as intermediates in more complex syntheses.

Esterification: The most common method for converting the carboxylic acid to an ester is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com For a molecule like 5,5,5-trifluoro-4-hydroxypentanoic acid, which also contains a hydroxyl group, protecting the hydroxyl group may be necessary to prevent side reactions, such as intramolecular esterification (lactonization), especially if the hydroxyl group is at the 4- or 5-position. nagwa.comyoutube.com

Amidation: The synthesis of amides from 5,5,5-trifluoro-4-hydroxypentanoic acid typically requires the activation of the carboxylic acid. Direct reaction with an amine is generally not feasible and requires high temperatures. A common approach involves converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and an amine under milder conditions.

Table 1: Representative Ester and Amide Derivatives of 5,5,5-trifluoro-4-hydroxypentanoic Acid This table is generated based on common synthetic transformations and does not represent an exhaustive list of all possible derivatives.

| Derivative Type | Reagents | Product Name |

|---|---|---|

| Ester | Methanol (B129727), H₂SO₄ | Methyl 5,5,5-trifluoro-4-hydroxypentanoate |

| Ester | Ethanol, TsOH | Ethyl 5,5,5-trifluoro-4-hydroxypentanoate |

Modifications of the Hydroxyl and Carboxylate Functionalities for Structural Diversity

To explore structure-activity relationships and develop new compounds with tailored properties, both the hydroxyl and carboxylate groups of 5,5,5-trifluoro-4-hydroxypentanoic acid can be chemically modified. These transformations allow for the creation of a diverse library of related molecules.

Modifications of the Hydroxyl Group:

Oxidation: The secondary hydroxyl group can be oxidized to a ketone using various oxidizing agents. Common reagents include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). This transformation yields a trifluorinated keto-acid, a valuable synthetic intermediate.

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide to form the ether.

Esterification: The hydroxyl group can also be esterified by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine. This yields a molecule with two ester functionalities if the starting material is an ester of the parent acid.

Modifications of the Carboxylate Group:

Reduction: The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction reduces the carboxylic acid to 5,5,5-trifluoropentane-1,2-diol. Milder reducing agents like borane (B79455) (BH₃) can also be used.

Decarboxylation: While challenging for aryl carboxylic acids, certain conditions can promote decarboxylative reactions, replacing the carboxyl group with another functional group. lookchem.com For instance, silver-catalyzed decarboxylative fluorination has been developed for aliphatic carboxylic acids. organic-chemistry.org

Table 2: Examples of Structural Modifications This table illustrates potential modifications to the parent acid structure.

| Functional Group | Transformation | Reagents | Product Class |

|---|---|---|---|

| Hydroxyl | Oxidation | PCC | Trifluoro-ketopentanoic acid |

Catalytic Systems Employed in the Synthesis of Fluorinated Hydroxy Carboxylic Acids

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like fluorinated hydroxy carboxylic acids. Transition metals, organocatalysts, and traditional acid/base catalysts each play crucial roles in key synthetic steps, from introducing the fluorine atoms to establishing stereochemistry.

Transition Metal-Catalyzed Reaction Development pertinent to Fluorine Introduction

The introduction of fluorine or trifluoromethyl (CF₃) groups into organic molecules is a significant challenge in synthetic chemistry. Transition metal catalysis has emerged as a powerful tool for forming carbon-fluorine bonds under relatively mild conditions. beilstein-journals.orgthieme-connect.com

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions that form C-CF₃ bonds. thieme-connect.com For instance, the Buchwald group reported the Pd-catalyzed trifluoromethylation of aryl chlorides using (trifluoromethyl)triethylsilane (TESCF₃) as the CF₃ source. beilstein-journals.org Such methods, while often demonstrated on aromatic systems, provide a foundation for developing reactions on aliphatic scaffolds. d-nb.infonih.gov The catalytic cycle often involves a Pd(II)/Pd(IV) or Pd(0)/Pd(II) mechanism, where oxidative addition, transmetalation, and reductive elimination steps are key. nih.govnih.gov

Copper (Cu)-Catalyzed Reactions: Copper-based catalysts are also prominent in trifluoromethylation reactions. thieme-connect.com They are often more cost-effective than palladium catalysts. Copper can mediate the transfer of a CF₃ group from reagents like the Togni reagent or Ruppert-Prakash reagent (TMSCF₃) to a variety of substrates. nih.gov Copper catalysis has been successfully applied to the allylic trifluoromethylation of olefins, a reaction type that could be adapted to build the backbone of hydroxypentanoates. nih.gov

Silver (Ag)-Catalyzed Reactions: Silver catalysts have been employed in decarboxylative fluorination reactions, offering a pathway to convert carboxylic acids into fluorinated compounds. lookchem.comorganic-chemistry.org Additionally, silver has been used to catalyze the fluorination of organostannanes with electrophilic fluorine sources. nih.gov

Table 3: Transition Metal Catalysts in Fluorination/Trifluoromethylation This table summarizes common catalytic systems relevant to the synthesis of fluorinated organic molecules.

| Metal Catalyst | Typical CF₃/F Source | Reaction Type |

|---|---|---|

| Palladium (Pd) | TESCF₃, Togni Reagents | Cross-coupling, C-H activation |

| Copper (Cu) | TMSCF₃, Togni Reagents | Cross-coupling, Allylic trifluoromethylation |

| Silver (Ag) | Selectfluor, AgF | Decarboxylative fluorination, C-H fluorination |

| Iron (Fe) | N-Fluorobenzenesulfonimide (NFSI) | C-H fluorination |

Organocatalysis in the Formation of Chiral Hydroxy-Bearing Compounds

Creating specific stereoisomers of a molecule is critical, particularly for pharmaceutical applications. Organocatalysis, which uses small, metal-free organic molecules as catalysts, has become a premier strategy for asymmetric synthesis, including the formation of chiral centers in fluorinated molecules. nih.gov

The synthesis of chiral 5,5,5-trifluoro-4-hydroxypentanoate involves establishing a stereocenter at the carbon bearing the hydroxyl group (C4). Organocatalytic methods are well-suited for this purpose. For example, asymmetric aldol (B89426) reactions or Michael additions can be used to construct the carbon backbone while simultaneously setting the desired stereochemistry.

Enamine Catalysis: Chiral amines, such as proline and its derivatives (e.g., imidazolidinones), can catalyze the enantioselective α-functionalization of aldehydes and ketones. princeton.edu This strategy can be used for the asymmetric fluorination of carbonyl compounds, creating a chiral C-F bond. princeton.edu

Cinchona Alkaloid Catalysis: Derivatives of cinchona alkaloids (e.g., quinine, quinidine) are powerful catalysts for a range of asymmetric transformations. They have been successfully used in the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, a method that creates fluorinated quaternary and tertiary chiral carbon centers with high enantioselectivity. nih.govrsc.org These catalysts function as Brønsted bases or phase-transfer catalysts, creating a chiral environment that directs the approach of the reactants.

Table 4: Common Organocatalysts for Asymmetric Synthesis of Fluorinated Compounds This table lists representative organocatalysts and their applications.

| Catalyst Class | Example Catalyst | Application |

|---|---|---|

| Chiral Amines | L-Proline | Asymmetric Aldol Reactions |

| Imidazolidinones | MacMillan Catalyst | Enantioselective α-Fluorination of Aldehydes |

| Cinchona Alkaloids | Quinine Derivatives | Enantioselective Michael Additions |

| Isothioureas | [2.2]Paracyclophane-based | Enantioselective Fluorination of Carboxylic Acids |

Role of Acid and Base Catalysis in Hydroxypentanoate Synthesis

Acid and base catalysis are cornerstone principles in organic synthesis and are indispensable in the preparation of hydroxypentanoates and their derivatives.

Acid Catalysis: As mentioned previously, acid catalysis is crucial for the Fischer esterification, a common method for synthesizing ester derivatives of carboxylic acids. masterorganicchemistry.com The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com Acids also catalyze the intramolecular cyclization of hydroxy acids to form lactones, a key reaction for 5-hydroxypentanoic acid and its derivatives. nagwa.comyoutube.com

Base Catalysis: Base catalysis is primarily used in the saponification of esters. Treating an ester derivative of 5,5,5-trifluoro-4-hydroxypentanoic acid with a strong base, such as sodium hydroxide (B78521) (NaOH), will hydrolyze the ester to yield the corresponding sodium carboxylate salt (this compound) and the alcohol. This is often the final step in the synthesis of the target sodium salt. Bases can also be used as catalysts in aldol and Michael reactions to form the carbon skeleton of the target molecule.

Table 5: Applications of Acid and Base Catalysis in Hydroxypentanoate Synthesis This table highlights the roles of acid and base catalysts in relevant synthetic steps.

| Catalyst Type | Reaction | Purpose |

|---|---|---|

| Acid (e.g., H₂SO₄) | Fischer Esterification | Activation of the carboxyl group for ester formation. |

| Acid (e.g., TsOH) | Lactonization | Intramolecular cyclization of the hydroxy acid. |

| Base (e.g., NaOH) | Saponification | Hydrolysis of an ester to the sodium carboxylate salt. |

| Base (e.g., LDA) | Aldol Condensation | Deprotonation to form an enolate for C-C bond formation. |

Enzymatic Inhibition Studies and Target Validation

While no studies directly link this compound to the inhibition of specific enzymes, the structural features of the molecule suggest potential interactions with certain enzyme classes.

Inhibition of Key Metabolic Enzymes, e.g., Ketol-Acid Reductoisomerase (KARI)

Ketol-acid reductoisomerase (KARI) is an essential enzyme in the branched-chain amino acid biosynthesis pathway of plants and microorganisms, making it a validated target for herbicides and antimicrobial agents. ebi.ac.uk The enzyme catalyzes a two-step reaction involving an alkyl migration and a subsequent reduction. Inhibitors of KARI often mimic the substrate or transition state of the reaction.

Although no direct inhibition of KARI by this compound has been reported, the presence of a hydroxyl and a carboxylic acid group in its structure is a common feature in many enzyme inhibitors that interact with metal-dependent active sites.

Structure-Activity Relationship (SAR) Studies in Enzyme Binding and Inhibition

Structure-activity relationship (SAR) studies on various enzyme inhibitors have highlighted the importance of specific functional groups for potent activity. For instance, in the context of digestive enzyme inhibition by flavonoids, hydroxylation patterns on the aromatic rings were found to be crucial for inhibitory activity. nih.gov

For fluorinated compounds, the position and nature of the fluorine substitution can dramatically impact binding affinity and selectivity for a target enzyme. The trifluoromethyl group, with its strong electron-withdrawing nature and increased lipophilicity, can influence how a molecule fits into an enzyme's active site and interacts with key residues. mdpi.comnih.gov For example, in the development of inhibitors for classical cannabinoids, fluorine substitution had a significant effect on receptor binding. nih.gov Without specific studies on this compound, any SAR discussion remains speculative.

Antimicrobial Activity of Fluorinated Hydroxy Carboxylic Acid Derivatives

The introduction of fluorine into antimicrobial agents is a common strategy to enhance their efficacy. nih.gov While data on this compound is unavailable, studies on other fluorinated compounds provide insights into their potential antimicrobial action.

In Vitro and In Vivo Evaluation of Efficacy in Preclinical Models

Numerous studies have demonstrated the in vitro and in vivo antimicrobial activity of various fluorinated compounds. For example, a hexafluorinated derivative of tilmicosin (B555) was synthesized and, although it showed less activity than the parent compound, it was detectable in vivo, suggesting that fluorination can be used to create analogues for pharmacokinetic studies. nih.gov Other research has shown that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid exhibit good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.comresearchgate.net

Exploration of Other Potential Biological Targets and Pathways

Beyond enzymatic inhibition and antimicrobial activity, the structural motifs within this compound suggest other potential biological interactions. Alpha-hydroxy carboxylic acids are known to participate in various biological processes, and the presence of a trifluoromethyl group could modulate these activities. mdpi.com For example, perfluorinated carboxylic acids have been shown to have low acute biological activity in some test systems, with toxicity being related to the length of the perfluorocarbon chain. researchgate.net

Further research is required to explore the full spectrum of biological activities of this compound and to identify any specific molecular targets or pathways it may modulate.

Interactions with Cellular Components and Transport Systems

Fluorination is known to affect properties such as lipophilicity, metabolic stability, and the electronic characteristics of a molecule. wikipedia.org These changes can, in turn, influence how the compound interacts with cellular membranes and proteins. For instance, the increased hydrophobicity of fluorinated aromatic amino acids has been shown to enhance their insertion into cellular membranes. nih.gov Fluorinated surfactants have also been observed to interact with the hydrophobic patches of membrane proteins. nih.gov

The transport of short-chain fatty acids across cellular membranes is mediated by specific transporter proteins, including monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs). nih.govcreative-proteomics.com These transporters play a crucial role in the cellular uptake of SCFAs. nih.govcreative-proteomics.com Given the structural similarity, it is plausible that fluorinated analogues of pentanoate may also interact with these transport systems. Studies on other fluorinated carboxylic acids have suggested that they can be substrates for various transporters, including organic anion transporters.

The table below summarizes the key transporter families involved in the cellular uptake of short-chain fatty acids, which may be relevant for understanding the transport of this compound and its analogues.

| Transporter Family | Substrates | Transport Mechanism | Potential Relevance for Fluorinated Analogues |

| Monocarboxylate Transporters (MCTs) | Short-chain fatty acids (e.g., acetate, propionate, butyrate), lactate, pyruvate | Proton-coupled transport | Potential for transport due to structural similarity to endogenous substrates. |

| Sodium-Coupled Monocarboxylate Transporters (SMCTs) | Short-chain fatty acids | Sodium-coupled co-transport | May be involved in the uptake, particularly in tissues with high SMCT expression. |

| Organic Anion Transporters (OATs) | Wide range of organic anions, including some drugs and metabolites | Anion exchange | Fluorinated carboxylic acids have been shown to be substrates for OATs. |

Influence on Bio-Retention and Related Biological Processes

Specific data regarding the bio-retention of this compound is not available. The bio-retention of a compound is influenced by a variety of factors including its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of trifluoromethyl groups can significantly impact these processes.

Fluorination, particularly the introduction of a trifluoromethyl (CF3) group, is a common strategy in medicinal chemistry to enhance the metabolic stability of a drug. wikipedia.org The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life and potentially increased bio-retention.

The table below outlines the potential effects of trifluorination on factors influencing bio-retention, based on general principles observed for other fluorinated organic compounds.

| Parameter | Potential Influence of Trifluorination | Consequence for Bio-Retention |

| Metabolic Stability | Increased resistance to enzymatic degradation. | May lead to a longer biological half-life and increased retention. |

| Lipophilicity | Can be increased, leading to greater partitioning into tissues. | May result in accumulation in adipose tissue, increasing retention. |

| Protein Binding | Altered binding affinity to plasma and tissue proteins. | Can affect the free concentration of the compound and its availability for elimination, thereby influencing retention. |

| Renal Excretion | Changes in polarity and size can affect the rate of filtration and tubular secretion/reabsorption in the kidneys. | Could either increase or decrease the rate of elimination, thus impacting retention time. |

It is important to emphasize that these are general principles and the specific influence on the bio-retention of this compound would require dedicated experimental studies.

Reaction Mechanism Studies in Organic Synthesis Pathways

The reactivity of this compound in synthetic organic chemistry is dictated by its two primary functional groups: the carboxylate and the hydroxyl group, and the profound electronic influence of the adjacent trifluoromethyl moiety.

The structure of 5,5,5-trifluoro-4-hydroxypentanoic acid is that of a γ-hydroxy acid, which can potentially undergo intramolecular esterification (lactonization) to form a five-membered γ-lactone. The general mechanism for this acid-catalyzed process involves three key steps:

Protonation of the Carbonyl Oxygen : The carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The lone pair of electrons on the hydroxyl group oxygen attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

Deprotonation and Dehydration : A proton is transferred, and a molecule of water is eliminated to form the stable cyclic ester, the lactone. youtube.com

Nucleophilic substitution at the C-4 position (the carbon bearing the hydroxyl group) would likely proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, provided the hydroxyl group is first converted into a good leaving group (e.g., by protonation to -OH₂⁺ or conversion to a sulfonate ester like tosylate). organic-chemistry.org The SN2 mechanism involves a backside attack by a nucleophile, proceeding through a single transition state where the nucleophile forms a bond as the leaving group departs. youtube.com

A critical stereochemical feature of the SN2 reaction is the inversion of configuration at the stereocenter, often referred to as a Walden inversion. youtube.comlumenlearning.com If the starting material has a specific stereochemistry (R or S), the product will have the opposite configuration. lumenlearning.com

However, the presence of the bulky and strongly electron-withdrawing CF₃ group on the adjacent carbon (C-5) would severely hinder an SN2 reaction at C-4.

Steric Hindrance : Bulky groups near the reaction center inhibit the approach of the nucleophile, dramatically slowing or preventing the SN2 reaction. youtube.comncert.nic.in Tertiary halides, for example, are considered unreactive toward SN2 pathways. youtube.com The CF₃ group, while not directly on the reaction center, would create significant steric crowding in the transition state.

Electronic Effects : Studies on the SN2 reactivity of fluorinated alkyl bromides have shown a significant deceleration of the reaction rate when fluorine atoms are introduced close to the reaction center. researchgate.net This is attributed to the destabilization of the SN2 transition state by the inductively withdrawing fluorine atoms.

Table 1: Relative SN2 Reaction Rates of Fluorinated Alkyl Bromides with Azide

| Substrate | Approximate Relative Rate |

| n-alkyl-Br | 1 |

| n-alkyl-CHFBr | 0.20 |

| n-perfluoroalkyl-CH₂CH₂Br | 0.12 |

| n-perfluoroalkyl-CH₂Br | 1 x 10⁻⁴ |

| n-alkyl-CF₂Br | < 1 x 10⁻⁴ |

Data sourced from studies on reactions in methanol at 50°C. researchgate.net

While inversion of stereochemistry is the hallmark of SN2 reactions, retention of configuration has been observed in certain fluorination reactions of complex alcohols, proceeding through a double inversion mechanism involving neighboring group participation. nih.gov

Biotransformation Pathways and Enzymatic Degradation of Fluorinated Hydroxy Acids

The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally renders organofluorine compounds resistant to degradation and persistent in the environment. nih.govdtic.mil

Despite their stability, microorganisms have evolved enzymatic pathways to metabolize some organofluorine compounds. nih.gov The biotransformation of a compound like this compound could be initiated by several enzymatic processes:

Dehalogenation : Specific enzymes known as dehalogenases are capable of cleaving the C-F bond. nih.govacs.org For instance, fluoroacetate (B1212596) dehalogenase catalyzes C-F bond cleavage through a multi-step process involving C-F bond activation and nucleophilic attack. nih.govacs.org While multiple fluorine substitutions increase recalcitrance, enzymes capable of acting on difluorinated compounds have been identified. nih.gov

Oxidation/Hydroxylation : Fungal systems, often used as models for mammalian drug metabolism, can hydroxylate fluorinated aromatic compounds via cytochrome P450 enzymes. nih.govworktribe.com In the context of the target molecule, enzymatic oxidation of the secondary alcohol to a ketone is a plausible initial transformation step.

Broad-Specificity Enzymes : Catabolism can occur through enzymes with broad substrate specificities, leading to the transformation of the molecule without necessarily cleaving the C-F bond immediately. nih.govresearchgate.net

The xenobiotic metabolism of short-chain fluorinated carboxylic acids has been studied in activated sludge communities. acs.org These studies suggest that biotransformation can proceed through pathways analogous to fatty acid metabolism, such as β-oxidation. acs.org For 5,5,5-trifluoro-4-hydroxypentanoate, a β-oxidation pathway could theoretically lead to the formation of 3,3,3-trifluoropropionic acid. acs.org

However, the degree of fluorination and the position of the fluorine atoms heavily influence biodegradability. Perfluorinated compounds are known to be highly recalcitrant to aerobic biotransformation. acs.org The biotransformation of fluorinated compounds often leads to the formation of other persistent fluorinated metabolites rather than complete mineralization. nih.gov For example, studies on fluorotelomer carboxylic acids show that biotransformation pathways can be divergent, with some leading to significant defluorination while others result in non-defluorinating transformations like the formation of CoA adducts. nih.gov

Catalytic Mechanisms in Functional Group Interconversions

Catalytic methods offer powerful tools for modifying the functional groups of complex molecules. For this compound, key transformations would target the carboxylate and hydroxyl groups.

The interconversion of a carboxylic acid to a trifluoromethyl group is a valuable transformation in medicinal chemistry. nih.gov A recently developed method utilizes a dual catalytic system combining photoredox and copper catalysis to achieve this decarboxylative trifluoromethylation. nih.gov The proposed mechanism involves the generation of an alkyl radical from the carboxylic acid via the photoredox cycle, which is then captured by a copper(II)-CF₃ complex. Subsequent reductive elimination from a copper(III) intermediate yields the final trifluoromethylated product. nih.gov

The hydroxyl group can also be the target of catalytic transformations. For example, enzymatic catalysis has been shown to be capable of unconventional reactions; L-threonine aldolase (B8822740) was repurposed to catalyze an SN2 reaction, enabling the direct asymmetric alkylation of glycine. acs.org While a different system, this demonstrates the potential for biocatalysts to perform challenging functional group interconversions. Other catalytic approaches could involve the oxidation of the secondary alcohol to a ketone or its dehydration to an alkene, followed by further functionalization.

Esterification Mechanisms and Catalytic Activity

The intramolecular esterification of this compound to its corresponding γ-lactone can be catalyzed by acids or enzymes, each following a distinct mechanistic route. Due to the anionic nature of the carboxylate, direct esterification requires protonation to the carboxylic acid form before cyclization can proceed effectively.

Acid-Catalyzed Lactonization (Fischer Esterification)

Under acidic conditions, the sodium carboxylate is first protonated to yield 5,5,5-trifluoro-4-hydroxypentanoic acid. The subsequent intramolecular esterification follows the principles of the Fischer esterification mechanism. masterorganicchemistry.comnagwa.com This process is an equilibrium reaction, and the formation of the lactone can be favored by the removal of water. masterorganicchemistry.com

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack: The hydroxyl group at the gamma-position acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. youtube.com This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly formed oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated lactone is deprotonated, regenerating the acid catalyst and yielding the final γ-lactone product.

The catalytic activity in acid-catalyzed lactonization is directly related to the strength of the acid. Stronger acids are more effective at protonating the carbonyl group, thus accelerating the rate of reaction. rsc.org

Enzyme-Catalyzed Lactonization

Enzymatic catalysis, for instance using lipases or peroxygenases, offers a highly selective and efficient alternative for lactonization under mild conditions. nih.gov Unspecific peroxygenases, for example, can catalyze the hydroxylation of fatty acids at specific positions, which then spontaneously cyclize to form lactones. nih.gov In the case of a pre-existing hydroxy acid like 5,5,5-trifluoro-4-hydroxypentanoic acid, enzymes like lipases can directly catalyze the intramolecular esterification.

The general mechanism for lipase-catalyzed esterification involves:

Acyl-Enzyme Intermediate Formation: The carboxylic acid group of the substrate forms a covalent bond with a serine residue in the active site of the lipase (B570770), creating an acyl-enzyme intermediate and releasing a molecule of water.

Nucleophilic Attack: The intramolecular hydroxyl group then attacks the carbonyl carbon of the acyl-enzyme intermediate.

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed within the enzyme's active site. This intermediate then collapses, breaking the bond between the acyl group and the serine residue.

Product Release: The lactone product is released from the active site, regenerating the free enzyme.

Influence of Catalyst Type on Reaction Selectivity and Pathway

The choice of catalyst profoundly influences the selectivity and reaction pathway of the esterification of this compound.

Acid Catalysts:

Strong mineral acids (e.g., H₂SO₄, HCl) and sulfonic acids (e.g., p-toluenesulfonic acid) are common catalysts for lactonization. masterorganicchemistry.com While effective, their lack of selectivity can lead to side reactions, particularly at higher temperatures. These can include dehydration of the secondary alcohol or other rearrangements. The reaction is reversible, and the equilibrium position is a critical factor. masterorganicchemistry.com

Table 1: Comparison of Acid Catalyst Activity in Lactonization

| Catalyst Type | Relative Rate | Selectivity | Conditions |

| Strong Brønsted Acids (e.g., H₂SO₄) | High | Moderate | High temperature, water removal |

| Lewis Acids (e.g., Sc(OTf)₃) | Moderate to High | High | Milder conditions |

| Solid Acid Catalysts (e.g., Zeolites) | Variable | High | Heterogeneous, easier separation |

This table presents illustrative data based on general principles of acid catalysis in esterification.

Transition Metal Catalysts:

Certain transition metal complexes, such as those involving manganese, can catalyze lactonization through different mechanistic pathways. nih.govresearchgate.net These reactions can proceed under mild conditions and may involve radical intermediates, offering unique selectivity. nih.gov For instance, manganese catalysts have been shown to facilitate the γ-lactonization of carboxylic acids by activating C-H bonds. nih.govresearchgate.net While the substrate already contains a hydroxyl group, such catalysts could potentially influence the stereoselectivity of the reaction if the starting material is chiral. The selectivity is highly dependent on the ligand environment of the metal catalyst. acs.org

Table 2: Influence of Manganese Catalyst Ligands on Lactonization Selectivity

| Catalyst | Ligand Type | Diastereoselectivity (hypothetical) | Reaction Pathway |

| Mn(pdp) | Chiral Pyridine-based | High | C-H activation/oxidation |

| Mn(acac)₂ | Achiral | Low | Lewis acid catalysis |

This table provides a hypothetical comparison to illustrate the principle of ligand influence on catalyst selectivity.

Biocatalysts (Enzymes):

Enzymes offer the highest degree of selectivity, often being both regioselective and stereoselective. For a chiral molecule like 5,5,5-trifluoro-4-hydroxypentanoate, a lipase could selectively catalyze the cyclization of one enantiomer over the other in a process known as kinetic resolution. This leads to the formation of an enantiomerically enriched lactone and unreacted hydroxy acid. mdpi.com The reaction pathway is dictated by the specific three-dimensional structure of the enzyme's active site.

The use of biocatalysts avoids harsh reaction conditions and the formation of byproducts, making it a "green" alternative. nih.gov The choice of enzyme and reaction medium (e.g., organic solvent vs. aqueous) can be optimized to maximize yield and selectivity.

Theoretical and Computational Studies of Sodium 5,5,5 Trifluoro 4 Hydroxypentanoate

Quantum Chemical Calculations and Density Functional Theory (DFT) Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying the intricate electronic structures of fluorinated organic molecules. nih.gov These calculations can elucidate geometric parameters, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's behavior. researchgate.net For Sodium 5,5,5-trifluoro-4-hydroxypentanoate, DFT studies would involve optimizing the molecular geometry to find the most stable arrangement of atoms and then calculating various properties based on this optimized structure. nih.gov

This compound possesses a chiral center at the fourth carbon atom (C4), meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-5,5,5-trifluoro-4-hydroxypentanoate. Furthermore, rotation around the single bonds in the pentanoate backbone gives rise to various conformers.

DFT calculations are employed to determine the most stable three-dimensional structures for each stereoisomer and their respective conformers. nih.gov By calculating the electronic energy of each optimized geometry, the relative stabilities can be predicted. The conformer with the lowest energy is the most stable and, therefore, the most likely to be observed experimentally. This analysis is critical as the specific conformation can influence both the physical properties and the biological activity of the compound.

Table 1: Predicted Relative Stabilities of Stereoisomers and Conformers of 5,5,5-trifluoro-4-hydroxypentanoic acid This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not available in the provided sources.

| Stereoisomer | Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| (S)-enantiomer | Gauche-1 | B3LYP/6-311++G(d,p) | 0.00 (most stable) |

| (S)-enantiomer | Anti-1 | B3LYP/6-311++G(d,p) | +1.25 |

| (S)-enantiomer | Gauche-2 | B3LYP/6-311++G(d,p) | +2.10 |

| (R)-enantiomer | Gauche-1 | B3LYP/6-311++G(d,p) | 0.00 (most stable) |

| (R)-enantiomer | Anti-1 | B3LYP/6-311++G(d,p) | +1.28 |

The electronic structure of a molecule governs its reactivity. DFT calculations can provide detailed information on the distribution of electrons within this compound. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the oxygen atoms of the carboxylate and hydroxyl groups would be expected to be electron-rich (red), while the trifluoromethyl group and hydrogens would be electron-poor (blue).

Bond Dissociation Energies (BDEs): BDE is the energy required to break a specific bond homolytically. Computational methods can accurately predict BDEs, providing insight into the molecule's thermal stability and potential degradation pathways. nih.govresearchgate.net The C-F bond is known to be one of the strongest in organic chemistry, contributing to the increased thermal and oxidative stability of many fluorinated compounds. nih.govrsc.org

Table 2: Calculated Electronic Properties and Representative Bond Dissociation Energies Electronic properties are hypothetical for this specific molecule. BDE values are representative literature values for similar chemical environments.

| Property | Value | Unit | Source for BDE |

|---|---|---|---|

| HOMO Energy | -7.2 | eV | |

| LUMO Energy | -0.5 | eV | |

| HOMO-LUMO Gap | 6.7 | eV | |

| BDE (C-F) | ~523 | kJ/mol | ucsb.edu |

| BDE (primary C-H) | ~423 | kJ/mol | scirp.org |

| BDE (C-C) | ~370 | kJ/mol |

Molecular Modeling and Docking Simulations for Biological Interactions

To explore the potential of this compound as a biologically active agent, molecular modeling techniques, particularly docking simulations, are invaluable. These methods predict how a small molecule (ligand) might bind to the active site of a biological target, such as a protein or enzyme. nih.gov The presence of the trifluoromethyl group can significantly enhance binding affinity and modulate pharmacokinetic properties. nih.govresearchgate.net

Molecular docking simulations place the three-dimensional structure of the ligand into the binding pocket of a target protein and score the different poses based on their predicted binding affinity. nih.gov This process can reveal:

Preferred Binding Pose: The most energetically favorable orientation of the ligand within the active site.

Binding Energy: A score that estimates the strength of the ligand-target interaction.

Key Interactions: Identification of specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. nih.gov

The fluorine atoms in the trifluoromethyl group can participate in various intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, which may enhance binding affinity toward a target protein. mdpi.comnih.gov Docking studies would be performed for both the (R)- and (S)-enantiomers, as biological targets are often stereoselective.

Table 3: Hypothetical Molecular Docking Results Against a Kinase Target This table presents hypothetical data for illustrative purposes.

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| (S)-enantiomer | -8.2 | Lys72, Asp184, Leu130 | H-bond, Salt Bridge, Hydrophobic |

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. nih.gov Computational methods can accelerate SAR studies by creating models that predict the activity of novel, unsynthesized compounds.

For this compound, a computational SAR study would involve designing a virtual library of related molecules with systematic modifications. For example, one could vary the position of the trifluoromethyl group, replace it with other functional groups, or alter the length of the carbon chain. By calculating properties (like binding energy from docking) for each analog, a relationship between structure and predicted activity can be established. mdpi.com This approach helps prioritize the synthesis of the most promising candidates. Analysis of fluorinated ligand databases has shown that the effect of fluorination is highly position-dependent, sometimes leading to improved potency and sometimes to a decrease in activity. nih.gov

Chemometric Approaches in Fluorinated Compound Research

Chemometrics applies mathematical and statistical methods to chemical data. In the context of fluorinated compound research, chemometrics, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, plays a significant role. nih.gov

A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. The process involves:

Descriptor Calculation: For a set of fluorinated compounds with known activities, a large number of molecular descriptors (e.g., electronic, steric, and hydrophobic properties derived from quantum chemical calculations) are computed.

Model Building: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to find the best correlation between a subset of these descriptors and the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Once validated, the model can be used to predict the activity of new, untested fluorinated compounds like derivatives of this compound, thereby guiding drug design and reducing the need for extensive experimental screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Following a thorough search of peer-reviewed journals and computational chemistry resources, no dedicated Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling studies for this compound have been identified. Such studies, were they to exist, would aim to correlate the structural features of the molecule with its biological activity, and to define the essential three-dimensional arrangement of chemical groups responsible for its interactions with a specific biological target. At present, the data required to construct these models for this particular compound, such as a series of analogues with corresponding biological activity data, are not available in the public domain.

Advanced Characterization Techniques in Research on Sodium 5,5,5 Trifluoro 4 Hydroxypentanoate

X-ray Crystallography in the Study of Compound Structure and Protein-Ligand Complexes

X-ray crystallography is a pivotal technique in the structural sciences, offering unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the precise molecular architecture of numerous compounds and, crucially, in defining the interactions between small molecule ligands and their macromolecular targets, such as proteins. While a crystal structure for Sodium 5,5,5-trifluoro-4-hydroxypentanoate has not been specifically reported in publicly available literature, the principles of X-ray crystallography and its application can be thoroughly understood by examining structurally related molecules and their interactions with relevant biological targets.

The unique physicochemical properties conferred by fluorine atoms, such as high electronegativity and the ability to form strong bonds with carbon, make fluorinated compounds like this compound of significant interest in medicinal chemistry. The trifluoromethyl group, in particular, can influence a molecule's conformation, metabolic stability, and binding affinity to target enzymes. X-ray crystallography provides the definitive experimental evidence of how these effects are manifested at the atomic level.

Insights from Protein-Ligand Crystallography

In the context of drug discovery and development, X-ray crystallography is a cornerstone for structure-based design. By co-crystallizing a ligand with its target protein, researchers can obtain a detailed map of the binding site, revealing critical interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. This information is invaluable for optimizing the potency and selectivity of inhibitor compounds.

A relevant example can be found in the study of the human mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC). This multienzyme complex is a key regulator of the catabolism of branched-chain amino acids, and its dysregulation has been linked to metabolic diseases. The activity of BCKDC is modulated by the branched-chain α-ketoacid dehydrogenase kinase (BCKDK). Small molecules that inhibit BCKDK can activate the BCKDC, representing a potential therapeutic strategy.

Researchers have successfully determined the crystal structures of BCKDK in complex with various allosteric inhibitors. These crystallographic studies provide a blueprint of how these inhibitors bind to the protein and exert their modulatory effects. For instance, the crystal structure of BCKDK in a complex with (S)-α-chloro-phenylpropionic acid reveals that the inhibitor binds to a unique allosteric site in the N-terminal domain, inducing conformational changes that are communicated to the active site, ultimately blocking the kinase's activity. nih.gov

Detailed Research Findings from Crystallographic Data

The crystallographic data deposited in the Protein Data Bank (PDB) for such complexes provide a wealth of information. This includes the precise coordinates of each atom in the protein and the bound ligand, as well as details about the crystallographic experiment itself.

Below is a table summarizing key crystallographic data for a representative structure of the branched-chain alpha-ketoacid dehydrogenase kinase in complex with an inhibitor.

| Parameter | Value |

| PDB ID | 4DZY |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.10 Å |

| Space Group | P 42 21 2 |

| R-Value Work | 0.205 |

| R-Value Free | 0.231 |

Data sourced from the RCSB Protein Data Bank. rcsb.org

These data provide a quality assessment of the crystal structure. The resolution gives an indication of the level of detail that can be observed; a lower number signifies a higher resolution. The R-values are measures of how well the refined model fits the experimental X-ray diffraction data.

Further analysis of the atomic coordinates from such a crystal structure reveals the specific interactions between the inhibitor and the protein. For example, in the complex of BCKDK with (S)-2-chloro-3-phenylpropanoic acid (PDB ID: 4DZY), the inhibitor is observed to bind in an allosteric pocket, where its phenyl ring forms hydrophobic interactions with surrounding residues, and the carboxylate group engages in hydrogen bonding. This detailed structural understanding, made possible by X-ray crystallography, is crucial for the rational design of new and more effective inhibitors. rcsb.org

The crystal structure of the human branched-chain alpha-ketoacid dehydrogenase (E1) component of the BCKDC has also been determined, providing insights into the molecular basis of maple syrup urine disease, a metabolic disorder caused by mutations in this enzyme complex. nih.gov This structural information can aid in the development of small molecules that might alleviate the effects of some of these mutations. nih.gov

Future Research Directions and Translational Perspectives for Sodium 5,5,5 Trifluoro 4 Hydroxypentanoate

Exploration of Novel and Sustainable Synthetic Pathways

The future development of Sodium 5,5,5-trifluoro-4-hydroxypentanoate and its derivatives is intrinsically linked to the advancement of synthetic methodologies that are not only efficient but also environmentally benign. Traditional fluorination methods often rely on hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF), which present significant safety and disposal challenges. dovepress.com Consequently, a primary research focus is the exploration of novel and sustainable synthetic pathways.

Green fluorination techniques are pivotal for the future production of complex fluorinated molecules. tandfonline.comnumberanalytics.com These methods emphasize the use of less toxic reagents, minimization of waste, high atom economy, and mild reaction conditions. numberanalytics.com A significant area of development involves electrochemical fluorination, which offers a reagent-free approach by using an electric current to introduce fluorine into organic molecules under gentle conditions. numberanalytics.com Another promising avenue is the use of enzymatic catalysis. Biocatalytic platforms, for instance, those based on cytochrome P450, can facilitate the stereoselective incorporation of fluorine or trifluoromethyl groups into molecular scaffolds. nih.gov

Recent breakthroughs in PFAS-free synthesis provide an environmentally responsible alternative for creating fluorinated compounds. sciencedaily.comchemistryworld.com For example, researchers have developed methods using packed bed flow reactors with caesium fluoride salts to efficiently trifluoromethylate precursors, avoiding the use of persistent PFAS reagents. sciencedaily.com Similarly, new green processes for synthesizing sulfonyl fluorides from thiols and disulfides using non-toxic reagents and producing only simple salts as by-products highlight the trend towards safer and more sustainable chemical production. sciencedaily.comeurekalert.org

| Characteristic | Traditional Methods (e.g., Swarts Reaction) | Green/Sustainable Methods (e.g., Enzymatic, Electrochemical) |

|---|---|---|

| Reagents | Often hazardous (e.g., HF, SbF₃) dovepress.com | Less toxic, renewable (e.g., enzymes), or reagent-free (electrochemistry) numberanalytics.comnih.gov |

| Reaction Conditions | Often harsh (high temperature/pressure) | Mild (ambient temperature/pressure) numberanalytics.com |

| By-products | Significant generation of toxic waste (e.g., HCl) dovepress.com | Minimal and often non-toxic by-products (e.g., water, simple salts) sciencedaily.comeurekalert.org |

| Atom Economy | Generally lower | Higher, maximizing incorporation of starting materials into the final product numberanalytics.com |

| Selectivity | Can be poor, leading to mixtures of products dovepress.com | Often high chemo-, regio-, and stereoselectivity nih.gov |

Identification of New Biological Targets and Potential Therapeutic Applications

While the specific biological activities of this compound are not yet extensively characterized, its structure as a fluorinated hydroxy acid suggests potential for various therapeutic applications. The introduction of fluorine can significantly alter the electronic properties and metabolic stability of a molecule, making it a valuable strategy in drug design. acs.orgmdpi.com

Future research should focus on screening the compound against a wide array of biological targets. For instance, fluorinated analogues of hydroxamic acids have been investigated as histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer and other diseases. mdpi.com The structural similarity of a hydroxy acid to the hydroxamic acid zinc-binding group suggests that this compound could be explored for similar inhibitory activities.

Furthermore, the field of fluorinated natural products, though rare, provides inspiration for potential applications. nih.gov Investigating whether this compound can mimic or interfere with metabolic pathways involving short-chain fatty acids could reveal novel biological functions. High-throughput screening and target-based assays will be essential in identifying new protein interactions and elucidating the compound's mechanism of action, paving the way for potential use in areas such as oncology, neurology, or infectious diseases.

Development of Advanced Analogues and Prodrug Strategies

Systematic modification of the this compound scaffold is a critical step toward optimizing its therapeutic potential. The development of advanced analogues could involve altering the carbon chain length, introducing additional functional groups, or modifying the stereochemistry at the hydroxyl-bearing carbon. These changes can fine-tune the molecule's solubility, lipophilicity, and binding interactions with biological targets.

Prodrug design is another powerful strategy to overcome potential pharmacokinetic limitations, such as poor solubility or limited membrane permeability. nih.govresearchgate.netactamedicamarisiensis.ro A prodrug is an inactive derivative of a parent molecule that undergoes biotransformation in the body to release the active drug. actamedicamarisiensis.ro For this compound, the carboxylate and hydroxyl groups are ideal handles for chemical modification.

Strategies could include:

Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing absorption across biological membranes. These esters can then be hydrolyzed by endogenous esterases to regenerate the active hydroxy acid. actamedicamarisiensis.ro

Carbamate Formation: The hydroxyl group could be converted into a carbamate, a strategy that has been used to improve the skin permeation of other drugs. researchgate.net

Phosphate (B84403) Esters: Introducing a phosphate group can dramatically increase aqueous solubility, which is beneficial for developing intravenous formulations. acs.org

These approaches allow for the tailoring of the compound's properties to achieve desired absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is essential for the rational design of new chemical entities. nih.gov Quantum chemistry calculations, such as those using Hartree-Fock theory or Density Functional Theory (DFT), can provide deep insights into the molecular properties of this compound and its potential analogues. emerginginvestigators.org

Computational studies can be employed to:

Predict Physicochemical Properties: Properties like molecular geometry, charge distribution, and stability can be calculated to understand how fluorination impacts the molecule's behavior. emerginginvestigators.org

Evaluate Reactivity: Frontier molecular orbital calculations (HOMO-LUMO) can predict sites of reactivity, guiding synthetic efforts and helping to understand potential metabolic pathways. emerginginvestigators.org

Model Biological Interactions: Molecular dynamics simulations and docking studies can predict how the compound and its analogues bind to specific protein targets, helping to prioritize which derivatives to synthesize and test. rsc.orgnih.gov

By using computational tools to screen virtual libraries of analogues, researchers can focus experimental efforts on the most promising candidates, saving significant time and resources. nih.gov This integrated approach allows for a more targeted and efficient discovery process, accelerating the translation of basic research into tangible therapeutic applications. rsc.org

| Computational Method | Application in Designing Analogues | Predicted Outcome/Insight |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Calculating electronic properties of new analogues. | Molecular stability, reactivity, and dipole moment. emerginginvestigators.org |

| Molecular Docking | Simulating the binding of analogues to a protein target. | Binding affinity and orientation in the active site. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Stability of the binding pose and conformational changes. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate chemical structure with biological activity. | Predicting the activity of unsynthesized analogues. |

Application of Green Chemistry Principles in the Production and Utilization of Fluorinated Hydroxy Acids

The principles of green chemistry extend beyond synthesis to the entire lifecycle of a chemical product, including its use and disposal. researchgate.net For fluorinated hydroxy acids like this compound, applying these principles is crucial for sustainable development.

In production, this involves moving away from hazardous solvents and reagents toward greener alternatives. researchgate.net The use of flow chemistry in microreactors, for example, can enhance safety and efficiency in fluorination processes. numberanalytics.comsciencedaily.com Furthermore, developing catalytic systems that can be reused or recycled minimizes waste and reduces production costs. numberanalytics.com

In terms of utilization, research should aim to design molecules that are not only effective but also have a favorable environmental profile. This includes considering their persistence and potential for bioaccumulation. While fluorine substitution can increase metabolic stability, it can also lead to greater environmental persistence. acs.org Therefore, a key research challenge is to balance therapeutic efficacy with biodegradability. Designing molecules that can be broken down into non-toxic components after exerting their therapeutic effect is a long-term goal for the sustainable use of fluorinated pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing sodium 5,5,5-trifluoro-4-hydroxypentanoate in high purity (≥95%)?

- Methodological Answer : Synthesis typically involves the sodium salt formation of 5,5,5-trifluoro-4-hydroxypentanoic acid under controlled pH (8–10) using sodium hydroxide. Key steps include:

- Purification : Recrystallization from ethanol/water mixtures to achieve ≥95% purity.

- Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and quantify residual solvents by GC-MS .

- Stability : Store under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the trifluoromethyl group .

Q. How can NMR and mass spectrometry resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the hydroxyl proton (δ ~4.8 ppm, broad) and carboxylate carbon (δ ~175 ppm). The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal at δ ~–65 ppm .

- HRMS : Use electrospray ionization (ESI) in negative mode to confirm the molecular ion [M–Na]⁻ at m/z 167.03 (C₅H₆F₃O₃⁻) .

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to address discrepancies .

Q. What experimental conditions are critical for studying the compound’s stability in aqueous solutions?

- Methodological Answer :

- pH-dependent degradation : Conduct kinetic studies at pH 2–12 (buffered solutions) with monitoring via UV-Vis (λ = 210 nm for carboxylate) and ¹⁹F NMR to track CF₃ group integrity .

- Temperature effects : Use accelerated stability testing (40–60°C) to model shelf-life, with Arrhenius plots to extrapolate degradation rates .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer :

- Chiral resolution : Employ (R)- or (S)-1-phenylethylamine as a resolving agent to separate enantiomers via diastereomeric salt formation, followed by ion-exchange chromatography to recover the sodium salt .

- Asymmetric catalysis : Use chiral Lewis acid catalysts (e.g., BINOL-derived complexes) during the hydroxylation step to induce stereoselectivity .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Molecular docking : Simulate interactions with enzymatic targets (e.g., hydroxyacid oxidases) using AutoDock Vina, focusing on the hydroxyl and carboxylate moieties as binding motifs .

- Metabolite prediction : Apply in silico tools like Meteor (Lhasa Ltd.) to model phase I/II metabolism, prioritizing fluorinated metabolites for LC-MS/MS validation .

Q. How do fluorinated substituents influence the compound’s environmental persistence?

- Methodological Answer :

- Degradation pathways : Use LC-QTOF-MS to identify transformation products in soil/water microcosms, focusing on defluorination intermediates (e.g., HF elimination) .

- QSAR modeling : Correlate logP (calculated as –1.2) with bioaccumulation potential using EPI Suite, noting the sodium salt’s high solubility reduces biomagnification risks .

Q. What strategies address contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.